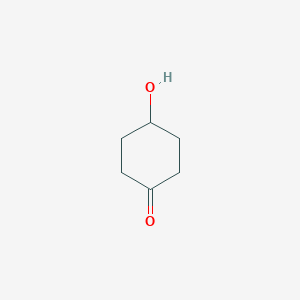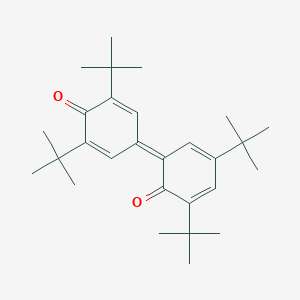
偏硼酸镁
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium metaborate is a useful research compound. Its molecular formula is BHMgO2 and its molecular weight is 68.13 g/mol. The purity is usually 95%.
The exact mass of the compound Magnesium metaborate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Magnesium metaborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Magnesium metaborate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
热释光和X射线筛选
硼酸镁,包括偏硼酸镁,以其强烈的热释光特性而闻名 . 它们在热释光和X射线筛选等应用中很有用 . 这使得它们在辐射剂量测量和X射线筛选方面非常有用 .
机械和热学特性
硼酸镁具有高弹性系数、耐腐蚀和耐热性 . 这些特性使它们适用于需要高强度和耐磨材料的应用。
氢气生成
氢化镁 (MgH2) 是一种镁基化合物,是很有希望的氢气生成材料之一 . 添加偏硼酸可以促进MgH2的水解性能,有利于现场制氢 .
离子电池系统
偏硼酸镁可用于离子电池系统的应用 . 偏硼酸镁独特的性能使其成为储能应用中很有前景的材料。
有机反应的催化
发现偏硼酸镁在有机反应的催化方面很有用 . 它可以用于加快某些化学反应,在各种工业过程中发挥重要作用。
空间技术
通过各种合成技术获得的新型硼酸镁有望在空间技术等工业应用中发挥作用 . 偏硼酸镁的特性,如耐热和耐腐蚀,使其适合在恶劣的空间环境中使用。
塑料增强
作用机制
Target of Action
Magnesium metaborate, also known as magnesium;oxido(oxo)borane, is a compound that primarily targets a variety of cellular processes. It is involved in enzymatic reactions, ion channel functions, metabolic cycles, cellular signaling, and DNA/RNA stabilities . The versatile and universal nature of magnesium makes it a key player in the growth, proliferation, differentiation, energy metabolism, and death of cells .
Mode of Action
The mode of action of magnesium metaborate is complex due to its involvement in numerous cellular processes. It is known to play a role in the stability of biomolecules such as enzymes and DNA/RNA . Magnesium links together two phosphate groups in a macromolecule, which is responsible for the folding of biomolecules . This interaction with its targets leads to changes in the structure and function of these biomolecules, affecting various cellular processes.
Biochemical Pathways
Magnesium metaborate affects a wide range of biochemical pathways. It is essential for the activity of many enzymes and plays a key role in the first chemical processes, which lead to the origin of life, i.e., ribozymes, and the early evolution of life . Changes in biochemical signaling pathways due to magnesium deficiency can increase the risk of illness over time .
Pharmacokinetics
It is known that magnesium is the second most abundant cation in mammalian cells and plays a fundamental role in many cellular functions . The data regarding the pharmacokinetics of various magnesium salts are limited, making it difficult to recommend one preparation more than another .
Result of Action
The molecular and cellular effects of magnesium metaborate’s action are vast due to its involvement in numerous cellular processes. It is pathologically involved in cancers, diabetes, and neurodegenerative diseases, such as Parkinson’s disease, Alzheimer’s disease, and demyelination . On a molecular level, magnesium ion was identified as an NMDA receptor open channel blocker, and neuronal depolarization can relieve the Mg 2+ block .
未来方向
Magnesium borates have potential future applications in areas such as stomach cancer chemotherapy and wastewater treatment . They are also expected to be useful for industrial applications such as space technology, radiation dosimetry, X-ray screening, ion batteries, and hydrocarbon reaction catalysis . The development of multivalent metal-ion batteries, which include magnesium, is seen as a promising alternative for large-scale energy storage .
生化分析
Biochemical Properties
Magnesium metaborate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Magnesium, a key component of magnesium metaborate, is the second most abundant cation in mammalian cells and is essential for numerous cellular processes, including enzymatic reactions, ion channel functions, metabolic cycles, cellular signaling, and DNA/RNA stabilities .
Cellular Effects
Magnesium metaborate influences various types of cells and cellular processes. It impacts cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism. For instance, magnesium borates have been evaluated as a biomaterial due to their biocompatible properties, being unhazardous to the environment and human health .
Molecular Mechanism
The molecular mechanism of action of magnesium metaborate is complex and multifaceted. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, magnesium borates are known for their strong thermoluminescence, which is a result of their molecular interactions .
Temporal Effects in Laboratory Settings
The effects of magnesium metaborate change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched. It is known that magnesium borates are traditionally famous for their strong thermoluminescence, mechanical, and thermal features due to their high elasticity coefficient, corrosion, and heat resistance .
Metabolic Pathways
Magnesium metaborate is involved in various metabolic pathways. Magnesium, a key component of magnesium metaborate, is essential for numerous metabolic cycles
Transport and Distribution
Magnesium metaborate is transported and distributed within cells and tissues. Magnesium transporters are proteins that transport magnesium across the cell membrane . These transporters help in the uptake of magnesium from the environment and the distribution of this vital element within the organism .
Subcellular Localization
Magnesium, a key component of magnesium metaborate, is abundant within all cells and essential for life .
属性
| { "Design of the Synthesis Pathway": "Magnesium metaborate can be synthesized by the solid-state reaction between magnesium oxide and boric acid.", "Starting Materials": [ "Magnesium oxide", "Boric acid" ], "Reaction": [ "Mix magnesium oxide and boric acid in a 1:1 molar ratio.", "Grind the mixture thoroughly to ensure homogeneity.", "Place the mixture in a crucible and heat it in a furnace at 800-1000°C for several hours.", "Cool the resulting product to room temperature and remove it from the crucible.", "Grind the product into a fine powder and store it in an airtight container." ] } | |
CAS 编号 |
13703-82-7 |
分子式 |
BHMgO2 |
分子量 |
68.13 g/mol |
IUPAC 名称 |
magnesium;oxido(oxo)borane |
InChI |
InChI=1S/BHO2.Mg/c2-1-3;/h2H; |
InChI 键 |
HQCBAFKYAKASCM-UHFFFAOYSA-N |
SMILES |
B(=O)[O-].B(=O)[O-].[Mg+2] |
规范 SMILES |
B(=O)O.[Mg] |
| 13767-68-5 | |
Pictograms |
Irritant |
相关CAS编号 |
12007-62-4 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate](/img/structure/B83365.png)
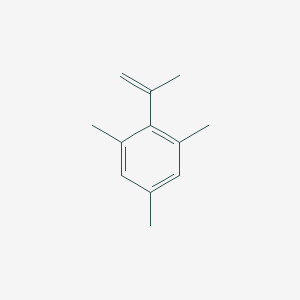


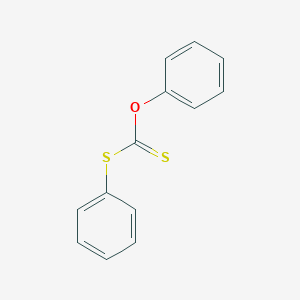
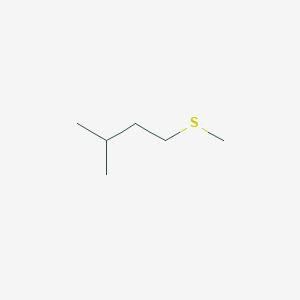
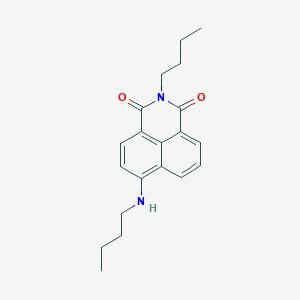
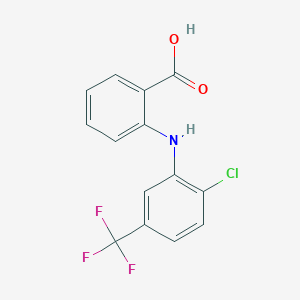

![4-[2-(1,3-benzothiazol-2-yl)ethenyl]-N,N-diethylaniline](/img/structure/B83378.png)

